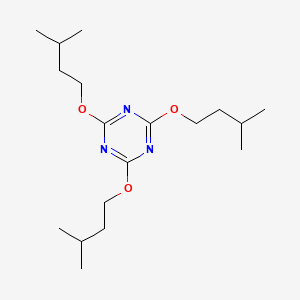
2-(Acetoxymethyl)-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetoxymethyl)-1,4-benzoquinone is an organic compound characterized by the presence of an acetoxymethyl group attached to a benzoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-1,4-benzoquinone typically involves the acetylation of 2-(hydroxymethyl)-1,4-benzoquinone. This reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure the complete conversion of the hydroxymethyl group to the acetoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetoxymethyl)-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
2-(Acetoxymethyl)-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving cellular processes and enzyme activities due to its ability to undergo redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Acetoxymethyl)-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful probe in studying redox biology. It interacts with various molecular targets, including enzymes and cellular components, influencing pathways related to oxidative stress and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-1,4-benzoquinone
- 2-(Methoxymethyl)-1,4-benzoquinone
- 2-(Chloromethyl)-1,4-benzoquinone
Uniqueness
2-(Acetoxymethyl)-1,4-benzoquinone is unique due to its acetoxymethyl group, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific redox properties and stability under various conditions .
Propriétés
Numéro CAS |
40870-55-1 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-5-7-4-8(11)2-3-9(7)12/h2-4H,5H2,1H3 |
Clé InChI |
PPDXWBLLORUJMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
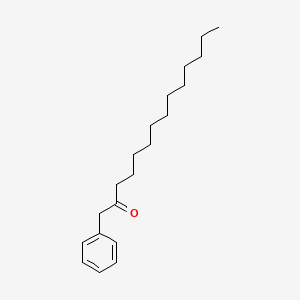
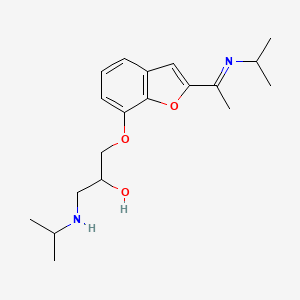
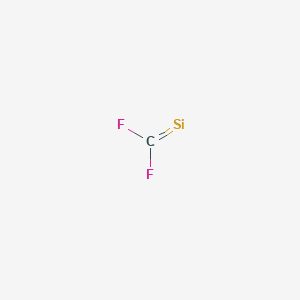

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
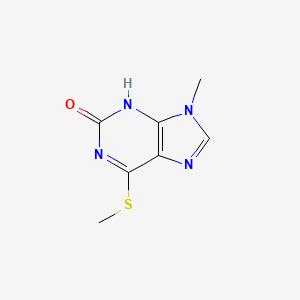


![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
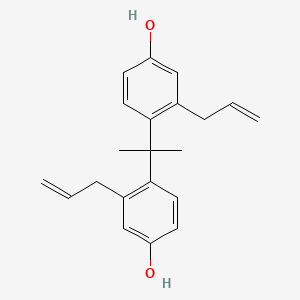
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
